molecular formula C8H10O B14029168 Spiro[2.4]hepta-4,6-dien-1-ylmethanol

Spiro[2.4]hepta-4,6-dien-1-ylmethanol

Cat. No.: B14029168
M. Wt: 122.16 g/mol
InChI Key: BLMKSVPTAFVVFL-UHFFFAOYSA-N
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Description

Spiro[24]hepta-4,6-dien-1-ylmethanol is a chemical compound with the molecular formula C8H10O It is characterized by a spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[2.4]hepta-4,6-dien-1-ylmethanol can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of this compound with phenyltriazolinedione (PTAD). This reaction results in the formation of a novel rearranged product, 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and rearrangement processes. The reaction conditions often require controlled temperatures and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]hepta-4,6-dien-1-ylmethanol undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The compound reacts with PTAD to form complex spirocyclic structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

    Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenyltriazolinedione (PTAD) and other cycloaddition partners. The reactions typically require controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include complex spirocyclic structures, such as 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .

Scientific Research Applications

Spiro[2.4]hepta-4,6-dien-1-ylmethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of spiro[2.4]hepta-4,6-dien-1-ylmethanol involves its ability to undergo cycloaddition reactions and form complex spirocyclic structures. The molecular targets and pathways involved in these reactions include the interaction with phenyltriazolinedione (PTAD) and the formation of novel rearranged products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]hepta-4,6-dien-1-ylmethanol is unique due to its specific spirocyclic structure and its ability to undergo novel rearrangement reactions. This makes it a valuable compound for studying complex chemical transformations and developing new materials.

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

spiro[2.4]hepta-4,6-dien-2-ylmethanol

InChI

InChI=1S/C8H10O/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7,9H,5-6H2

InChI Key

BLMKSVPTAFVVFL-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C=CC=C2)CO

Origin of Product

United States

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